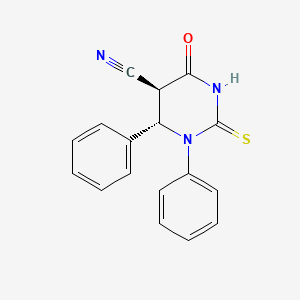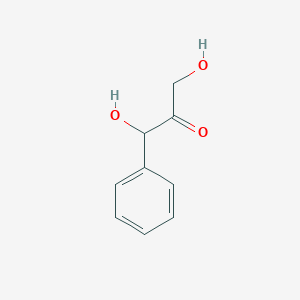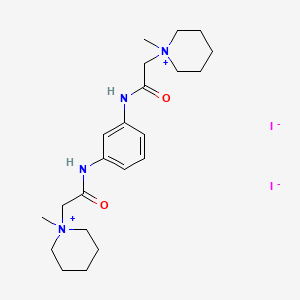![molecular formula C18H24 B14327332 [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene CAS No. 108191-53-3](/img/structure/B14327332.png)
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is a complex organic compound featuring a cyclopropene ring, a pentene chain, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclopropene ring. One common method involves the reaction of 2,3-diethylcycloprop-2-en-1-one with appropriate reagents to form the cyclopropene ring . This intermediate is then subjected to further reactions to introduce the pentene chain and benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways. The cyclopropene ring’s strained nature makes it reactive, allowing it to participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and structures, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Diethylcycloprop-2-en-1-one: Shares the cyclopropene ring but lacks the pentene and benzene components.
1,4-Dimethylbenzene: Contains a benzene ring with methyl groups but lacks the cyclopropene and pentene components.
Uniqueness
The uniqueness of [1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene lies in its combination of a cyclopropene ring, a pentene chain, and a benzene ring. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
108191-53-3 |
|---|---|
Molecular Formula |
C18H24 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-(2,3-diethylcycloprop-2-en-1-yl)pent-1-enylbenzene |
InChI |
InChI=1S/C18H24/c1-4-7-13-17(14-11-9-8-10-12-14)18-15(5-2)16(18)6-3/h8-13,18H,4-7H2,1-3H3 |
InChI Key |
NFKZFGMKPMTDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C1C(=C1CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




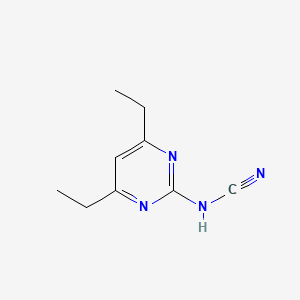
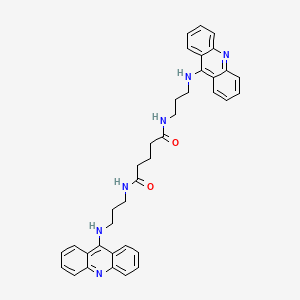
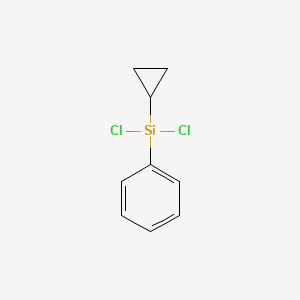
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
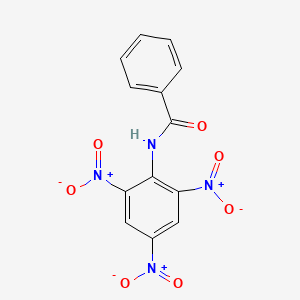
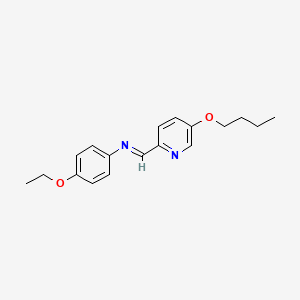
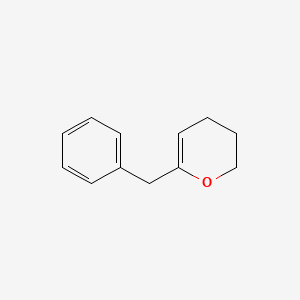
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
